What is the chemical structure of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
What is the chemical structure of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
An In-Depth Technical Guide to 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
Disclaimer: The compound 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is not a commercially cataloged substance with publicly available experimental data. This guide has been developed by a Senior Application Scientist based on a systematic deduction of its chemical structure from its IUPAC name. The physicochemical properties, proposed synthesis, and characterization data are derived from established principles of organic chemistry and data from closely related structural analogs. All data derived from analogs or predictions are clearly indicated.
Introduction and Deduced Structure
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on the specific derivative, 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride. While this exact molecule is not documented in scientific literature, its structure can be confidently deduced from its nomenclature, providing a basis for proposing its synthesis and predicting its properties.
The name implies the following structural features:
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1,4-Diazepane: A seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.
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1-methyl: A methyl group (-CH₃) is attached to the nitrogen atom at the 1-position.
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6-(Methoxymethyl): A methoxymethyl group (-CH₂OCH₃) is attached to the carbon atom at the 6-position of the ring.
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Hydrochloride: The molecule is supplied as a hydrochloride salt, indicating that one of the nitrogen atoms is protonated and associated with a chloride ion (Cl⁻). This is a common practice to improve the stability and water solubility of amines.
Based on this analysis, the proposed chemical structure is as follows:
Caption: Proposed structure of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride.
Predicted Physicochemical Properties
No experimental data exists for the target molecule. The following table consolidates calculated values and experimental data from close structural analogs to provide an estimated profile.
| Property | Predicted/Analog Value | Source/Basis |
| Molecular Formula | C₈H₁₉ClN₂O | Calculated from deduced structure |
| Molecular Weight | 194.70 g/mol | Calculated from deduced structure |
| Physical Form | Predicted to be a solid at room temperature. | Based on the hydrochloride salt form of similar amines.[2] |
| Boiling Point (Free Base) | ~180-200 °C (Predicted) | Extrapolated from analogs: 6-methyl-1,4-diazepane (174.5 °C) and 1-methyl-1,4-diazepane. The added methoxymethyl group would increase the boiling point.[3][4] |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| pKa (Conjugate Acid) | 8.5 - 10.0 (Predicted) | Typical range for the secondary/tertiary amines in a diazepane ring. |
| XLogP3 (Free Base) | ~0.6 (Predicted) | Calculated based on the free base structure, suggesting moderate lipophilicity. Analog 6-methyl-1,4-diazepane has an XLogP3 of 0.47.[3] |
Proposed Synthesis Protocol
The synthesis of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride can be logically approached via a multi-step pathway starting from a protected, chiral precursor. The following protocol is designed based on established synthetic transformations for creating substituted diazepanes.[5][6]
Rationale: The strategy involves building the substituted diazepane ring first, followed by functional group manipulations. Using a Boc-protected intermediate (tert-butyloxycarbonyl) is a standard method in amine synthesis to control reactivity and prevent unwanted side reactions.
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Methodology:
Step 1: Synthesis of a Suitable Precursor The synthesis would ideally start from a precursor like 1-Boc-6-(hydroxymethyl)-1,4-diazepane . Such a starting material is not commercially available but could be synthesized from chiral amino acid derivatives, a known strategy for producing enantiomerically enriched diazepanes.[5] For this guide, we will assume this precursor is available.
Step 2: O-Methylation (Williamson Ether Synthesis)
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Objective: To convert the hydroxyl group (-OH) into a methoxy group (-OCH₃).
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Protocol:
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Dissolve 1-Boc-6-(hydroxymethyl)-1,4-diazepane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form a sodium alkoxide, which is a much more potent nucleophile for the subsequent step.
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Stir the mixture at 0 °C for 30 minutes.
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Add methyl iodide (CH₃I, 1.5 eq) dropwise. Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions. The alkoxide attacks the methyl group, displacing the iodide and forming the methyl ether.
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Allow the reaction to warm to room temperature and stir overnight.
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Carefully quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-6-(methoxymethyl)-1,4-diazepane .
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Step 3: N-Methylation via Reductive Amination
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Objective: To introduce a methyl group at the N-4 position.
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Protocol:
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Dissolve 1-Boc-6-(methoxymethyl)-1,4-diazepane (1.0 eq) in dichloromethane (DCM).
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Add aqueous formaldehyde (37% solution, 1.5 eq). Causality: The secondary amine at the N-4 position will react with formaldehyde to form an intermediate iminium ion.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion to the tertiary amine without reducing the Boc-protecting group or the newly formed ether.
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Stir the reaction at room temperature for 12-18 hours.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the layers and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 1-Boc-4-methyl-6-(methoxymethyl)-1,4-diazepane .
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Step 4: Deprotection and Hydrochloride Salt Formation
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Objective: To remove the Boc protecting group and form the final hydrochloride salt.
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Protocol:
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Dissolve the crude product from Step 3 in a minimal amount of methanol.
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Add a solution of hydrochloric acid in 1,4-dioxane (4M, 5.0 eq) dropwise at 0 °C. Causality: The strong acidic conditions cleave the acid-labile Boc group, releasing carbon dioxide and isobutylene. The excess HCl protonates the basic nitrogen atoms, forming the hydrochloride salt.
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Stir the mixture at room temperature for 2-4 hours, during which the product should precipitate.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the crude 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride .
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Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be required for further purification.
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Analytical Characterization Workflow
To confirm the identity and purity of the synthesized product, a standard battery of analytical techniques would be employed. The expected results are based on the analysis of structural analogs.[4][7]
Caption: Standard workflow for analytical characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet around 2.3-2.5 ppm), the O-methyl group (a singlet around 3.3-3.4 ppm), the methylene bridge of the methoxymethyl group (-CH₂O-, a doublet or multiplet around 3.4-3.6 ppm), and a complex series of multiplets for the seven diazepane ring protons.
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¹³C NMR Spectroscopy: The carbon NMR would confirm the presence of all 8 unique carbon atoms, with characteristic shifts for the N-methyl, O-methyl, and the carbons of the diazepane ring.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) on the free base would be used to confirm the exact mass. The expected [M+H]⁺ ion for the free base (C₈H₁₈N₂O) would have a calculated m/z of 159.1492.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations, a strong C-O-C ether stretch around 1100 cm⁻¹, and broad N-H stretches (from the protonated amine salt) in the 2400-2800 cm⁻¹ region.
References
-
NextSDS. 1-(6-Methoxy-pyriMidin-4-yl)-[5][8]diazepane hydrochloride. [Link]
- Kato, S., Harada, H., & Morie, T. (1997). Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 3219-3226.
-
MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
-
JOCPR. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
-
ACS Publications. Synthesis of 1,4-Diazepanes and Benzo[b][5][8]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. [Link]
-
PubChem. 1-Methylhomopiperazine. [Link]
-
VTechWorks. Memory of Chirality in 1,4-Benzodiazepin-2-ones. [Link]
-
PubChem. CID 66803570. [Link]
-
PMC. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]
-
Organic Chemistry Portal. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. [Link]
-
PMC. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. [Link]
-
NextSDS. 1-(6-Methoxy-pyriMidin-4-yl)-[5][8]diazepane hydrochloride. [https://www.nextsds.com/en/substance/1-(6-Methoxy-pyriMidin-4-yl)-[5][8]diazepane%20hydrochloride-1353947-26-8]([Link]5][8]diazepane%20hydrochloride-1353947-26-8)
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. 1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride | 1353947-26-8 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 1-Methylhomopiperazine | C6H14N2 | CID 228349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]
